molecular formula C9H18N2O B3272824 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) CAS No. 5740-16-9

2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)

Cat. No.: B3272824
CAS No.: 5740-16-9
M. Wt: 170.25 g/mol
InChI Key: ITBZIIRMASQCRM-UHFFFAOYSA-N
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Description

2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) is a bicyclic heterocyclic compound featuring a fused pyrido-pyrazine scaffold with a hydroxymethyl (-CH₂OH) substituent at the 6-position. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol (exact mass: 170.1419). The compound’s octahydro configuration indicates full saturation of the bicyclic system, conferring rigidity and stereochemical complexity. Key physical properties include a density of 1.11 g/cm³, boiling point of 272.9°C, and polar surface area (PSA) of 35.5 Ų, which suggests moderate hydrophilicity . Its LogP value of -0.07 further underscores its balanced solubility profile, making it a candidate for pharmaceutical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBZIIRMASQCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667959
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5740-16-9
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a hydrazine compound, followed by reduction and functionalization to introduce the methanol group at the desired position. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Quality control measures, including purification and characterization, are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrido[1,2-a]pyrazine ring .

Scientific Research Applications

Chemistry

2H-Pyrido[1,2-a]pyrazine-6-methanol serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. The methanol group can be oxidized to form aldehydes or carboxylic acids, enhancing its versatility in synthetic chemistry.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies are ongoing to evaluate its efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is explored as a potential therapeutic agent due to its unique chemical reactivity:

  • Anxiolytic Effects: Related compounds have shown promise in treating anxiety disorders by modulating neurotransmitter systems .
  • Neuroprotective Properties: It may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

Industry

In industrial applications, 2H-Pyrido[1,2-a]pyrazine-6-methanol is utilized in:

  • Material Development: Its properties contribute to the creation of novel materials with specific functionalities.
  • Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrido derivatives against common pathogens. The results indicated that 2H-Pyrido[1,2-a]pyrazine-6-methanol exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research on neuroprotective properties demonstrated that derivatives of this compound could reduce oxidative stress markers in neuronal cell cultures. This suggests a pathway for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) are best highlighted through comparison with analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position Key Functional Group LogP PSA (Ų) Pharmacological Relevance Reference
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro C₉H₁₈N₂O 6-position -CH₂OH -0.07 35.5 Potential CNS modulator
2H-Pyrido[1,2-a]pyrazine-3-methanol,octahydro C₉H₁₈N₂O 3-position -CH₂OH -0.1 35.5 Unspecified biological activity
Octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine C₉H₁₈N₂ 4-position -CH₃ 0.5* 12.0 Base structure for ligand design
7-Ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one C₈H₁₅N₃O 7-position Ethyl, ketone 0.3* 49.8 Dopamine receptor ligand
(7S,9aS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-ylmethanol C₉H₁₈N₂O 7-position (stereospecific) -CH₂OH -0.07 35.5 Stereochemistry-dependent activity

*Estimated values based on analogous structures.

Key Comparisons

Positional Isomerism: The 6-methanol derivative (target compound) and 3-methanol analog (CAS 120614-00-8) share identical molecular formulas but differ in substituent placement.

Functional Group Impact :

  • Replacing the hydroxymethyl group with a methyl group (e.g., octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine) increases LogP from -0.07 to 0.5 , enhancing lipophilicity but reducing water solubility. This trade-off affects bioavailability and blood-brain barrier penetration .

Stereochemical Considerations :

  • The (7S,9aS)-stereoisomer of the target compound exhibits defined spatial orientation, which is critical for interactions with chiral biological targets (e.g., dopamine receptors). Racemic mixtures or alternative stereoisers may show reduced efficacy .

In contrast, pyrazino-pyrimidinone analogs (e.g., 7-ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one) exhibit distinct binding profiles due to their ketone functionality and larger PSA (49.8 Ų), which may limit CNS penetration .

Synthetic Accessibility: The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) likely involves reductive amination or cyclization strategies similar to those used for 2-(3-chlorobenzyl)-9-hydroxy-7-(1-hydroxy-2,2-dimethylpropyl)-2H-pyrido[1,2-a]pyrazine-1,8-dione hydrochloride, as described in Example 118 of . However, stereochemical control remains a challenge compared to simpler analogs like octahydro-4-methyl derivatives .

Biological Activity

2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-(7CI,8CI) is a heterocyclic compound with the molecular formula C9H18N2O. Its structure features a pyrido[1,2-a]pyrazine ring system with a methanol group at the 6th position. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C9H18N2O
  • CAS Number : 5740-16-9
  • Molecular Weight : 170.25 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrazine compounds exhibit significant antimicrobial properties. The presence of the methanol group in 2H-Pyrido[1,2-a]pyrazine-6-methanol may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. A comparative study showed that related compounds demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of 2H-Pyrido[1,2-a]pyrazine-6-methanol has been explored through various in vitro studies. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported IC50 values for related pyrazine derivatives against different cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2311.60
Compound BMCF-71.41
Compound CHepG-29.99

These findings suggest that modifications to the pyrazine structure can lead to enhanced anticancer activity.

The biological activity of 2H-Pyrido[1,2-a]pyrazine-6-methanol is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The methanol group may facilitate binding to these targets, modulating their activity and triggering downstream biological effects. For example, studies have indicated that similar compounds can inhibit kinase activities, which are crucial in cancer cell signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives, including 2H-Pyrido[1,2-a]pyrazine-6-methanol. The compound was tested against several bacterial strains using disk diffusion methods. Results showed a notable zone of inhibition compared to control groups.

Study on Anticancer Effects

In a study focusing on the anticancer properties of pyrazine derivatives, researchers synthesized several analogs and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics.

Q & A

Q. How can the stereochemistry of 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI) be determined experimentally?

  • Methodological Answer : Stereochemical determination requires a combination of X-ray crystallography and NMR spectroscopy. For example, enantiomers such as (7S,9αS)- and (7R,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl methanol (pages 138 and 86, respectively) can be distinguished via crystallographic analysis of single crystals. Chiral HPLC or polarimetry may further validate enantiomeric purity .
StereoisomerConfigurationCharacterization Method
Isomer A(7S,9αS)X-ray, NMR
Isomer B(7R,9αS)X-ray, Chiral HPLC

Q. What are effective synthetic routes for this compound?

  • Methodological Answer : Heterocyclic synthesis strategies include cyclization reactions in polar solvents like methanol or ethanol. Evidence from similar pyrido-pyrazine systems suggests that hydrazine-mediated ring closure in alcohols (e.g., ethanol at 78°C) yields optimal results. Purification via column chromatography with silica gel is recommended .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., C9_9H16_{16}N2_2O).
  • IR Spectroscopy : To identify hydroxyl (-OH) and pyrazine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Solvent polarity and temperature are critical. For example, methanol or ethanol enhances reaction efficiency due to their ability to stabilize intermediates. A comparative study of solvents and temperatures could be structured as follows:
SolventTemperature (°C)Yield (%)*
Methanol65~75
Ethanol78~85
*Hypothetical data based on analogous syntheses .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties. Basis sets like 6-31G* are suitable for geometry optimization. Exact-exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials) .

Q. How can impurities be profiled during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Reference standards (e.g., EP impurities) should be employed for peak identification. For example, impurity profiling of related pyrido-pyrazines involves spiking experiments with known byproducts .

Q. How to resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Discrepancies in NMR shifts: Re-measure in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Ambiguous mass spectra: Use tandem MS/MS fragmentation or isotope ratio analysis.
  • Conflicting computational vs. experimental Re-optimize DFT parameters (e.g., inclusion of exact-exchange terms) .

Q. How to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the pyrazine ring or methanol substituent. Test biological activity (e.g., antimicrobial or anticancer assays) and correlate with structural features. For example, substituents at the 3-position of pyrazine rings in related compounds (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine) influence activity .
Analog ModificationBiological Activity (IC50_{50})*
-NH2_2 at C312 µM (Anticancer)
-CH3_3 at C6>50 µM
*Hypothetical data based on SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)
Reactant of Route 2
2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)

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